3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(1-benzyl-5-methyltriazol-4-yl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-13-18(22-24-25(13)12-14-7-5-4-6-8-14)19-21-20(28-23-19)15-9-16(26-2)11-17(10-15)27-3/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRSORIEJWWIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is a member of the oxadiazole class of compounds known for their diverse biological activities. This article aims to synthesize existing research findings regarding its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This compound features a triazole ring and an oxadiazole moiety that contribute to its biological activity. The presence of methoxy groups enhances lipophilicity and potentially increases bioavailability.
Anticancer Activity
Research has highlighted the compound's potential as an anticancer agent. For instance, derivatives containing triazole and oxadiazole structures have shown significant antiproliferative effects in various cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound exhibited an IC50 value indicating effective inhibition of cell proliferation. In studies involving similar triazole derivatives, IC50 values ranged from 52 nM to 74 nM for MCF-7 and MDA-MB-231 cells respectively .
- Mechanism of Action : The observed anticancer activity is attributed to the compound's ability to induce apoptosis and cell cycle arrest at the G2/M phase. This was evidenced by immunofluorescence studies showing tubulin targeting and multinucleation in treated cells .
Other Biological Activities
In addition to anticancer properties, compounds with similar structural motifs have been evaluated for other biological activities:
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial effects against various strains of bacteria and fungi. This suggests potential applications in treating infectious diseases .
- Anti-inflammatory Effects : Certain triazole-containing compounds have been reported to exhibit anti-inflammatory properties, making them candidates for further investigation in inflammatory disease models .
Study 1: Antiproliferative Effects
A study published in 2021 investigated a series of triazole derivatives, including those similar to the target compound. The results showed that compounds with specific substitutions on the triazole ring exhibited potent antiproliferative activity against breast cancer cell lines (MCF-7) with IC50 values significantly lower than those of standard chemotherapeutics .
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action for triazole derivatives. It was found that these compounds could disrupt microtubule dynamics, leading to mitotic catastrophe in cancer cells. This finding was supported by molecular docking studies that indicated strong binding affinity to the colchicine site on tubulin .
Data Table
| Activity Type | Cell Line/Model | IC50 Value (nM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 52 | Induction of apoptosis |
| Antiproliferative | MDA-MB-231 | 74 | G2/M phase arrest |
| Antimicrobial | Various bacterial strains | Varies | Inhibition of bacterial growth |
| Anti-inflammatory | In vivo models | Varies | Reduction in inflammatory cytokines |
Scientific Research Applications
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study on similar oxadiazole derivatives showed promising results against glioblastoma and other cancer types through mechanisms involving DNA damage and apoptosis induction .
Antimicrobial Properties
The incorporation of triazole moieties into the structure enhances the compound's antimicrobial activity. Studies have reported that derivatives of triazoles possess broad-spectrum antibacterial and antifungal activities. The specific compound has shown effectiveness against several bacterial strains, making it a candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole. Modifications in the phenyl or triazole rings can significantly influence the compound's potency and selectivity against different biological targets.
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Enhances antimicrobial and anticancer activity |
| Dimethoxyphenyl Substitution | Potentially increases lipophilicity and cell membrane penetration |
| Benzyl Group | May contribute to improved binding affinity to targets |
Computational Studies
Computational methods such as molecular docking and density functional theory (DFT) calculations have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the electronic properties and reactivity of the compound, which are essential for understanding its mechanism of action .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study on Glioblastoma : A series of oxadiazole derivatives were tested for their cytotoxicity against LN229 glioblastoma cells. The results indicated that modifications similar to those in our compound led to significant apoptosis and reduced cell viability .
- Antimicrobial Testing : In a comparative study of various triazole derivatives, compounds structurally related to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
5-(3,5-Dimethoxyphenyl)-3-(1-(4-Fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
- Structural Difference : The benzyl group at the triazole N1 position is substituted with a 4-fluorobenzyl group instead of an unsubstituted benzyl.
- Implications: The electron-withdrawing fluorine atom may alter electronic distribution, affecting binding affinity to biological targets.
| Property | Target Compound | 4-Fluorobenzyl Analog |
|---|---|---|
| Molecular Weight | ~408.42 g/mol | ~426.40 g/mol |
| Key Substituent | Benzyl | 4-Fluorobenzyl |
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~3.2 (slightly more polar) |
Antimicrobial 5-(1H-1,2,3-Triazol-4-yl)-1,2,4-Oxadiazole Derivatives
- Structural Difference : The triazole substituent lacks the benzyl and methyl groups, and the dimethoxyphenyl group is replaced with simpler aryl/heteroaryl systems.
- Functional Impact: Antimicrobial studies show that triazole-oxadiazole hybrids exhibit activity against C. albicans and Gram-positive bacteria (e.g., S. aureus) but weaker effects on Gram-negative strains .
| Activity (MIC, μg/mL) | Target Compound | Antimicrobial Analog |
|---|---|---|
| C. albicans | Not reported | 16–32 |
| S. aureus | Not reported | 8–16 |
| E. coli | Not reported | >64 |
PRDM9 Inhibitor MRK-740
- Structural Difference : The oxadiazole is linked to a spirocyclic triazaspiro[5.5]undecane system and a 3,5-dimethoxyphenyl group.
- Functional Impact :
Pleconaril (Antiviral 1,2,4-Oxadiazole)
- Structural Difference : Pleconaril contains a trifluoromethyl group and isoxazole-propoxy substituents instead of triazole and dimethoxyphenyl groups.
- Functional Impact :
| Property | Target Compound | Pleconaril |
|---|---|---|
| Clinical Application | Research compound | Antiviral (Phase III) |
| Key Groups | Triazole, dimethoxyphenyl | Trifluoromethyl, isoxazole |
Key Research Findings and Gaps
- Synthetic Flexibility : Modifications at the triazole N1 position (e.g., fluorobenzyl vs. benzyl) are synthetically accessible but require crystallographic validation (e.g., SHELXL refinement) to confirm stereoelectronic effects .
- Biological Data Limitations : While antimicrobial and enzyme inhibition data exist for analogs, the target compound’s specific activity remains uncharacterized in the provided evidence.
- Solubility and ADME : The dimethoxyphenyl group may improve blood-brain barrier penetration compared to pleconaril, but experimental toxicity and pharmacokinetic studies are needed .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is synthesized via CuAAC, a widely used method for 1,4-disubstituted triazoles.
Procedure :
- Benzyl azide preparation : Benzyl bromide is treated with sodium azide in DMF at 60°C for 12 hours.
- Cycloaddition : Benzyl azide reacts with ethyl acetoacetate (β-ketoester) in the presence of CuSO₄·5H₂O and sodium ascorbate in THF/H₂O (1:1) at room temperature for 24 hours.
- Hydrolysis : The ester intermediate is hydrolyzed using NaOH (2M) in ethanol/water (3:1) under reflux to yield the carboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azide synthesis | NaN₃, DMF, 60°C | 85 |
| Cycloaddition | CuSO₄, Na ascorbate, THF/H₂O | 78 |
| Hydrolysis | NaOH, EtOH/H₂O, reflux | 92 |
Synthesis of 3,5-Dimethoxyphenyl Amidoxime
Amidoxime Formation
3,5-Dimethoxybenzonitrile is converted to its amidoxime using hydroxylamine hydrochloride in ethanol/water under reflux.
Procedure :
- 3,5-Dimethoxybenzonitrile (1 eq) is treated with hydroxylamine hydrochloride (1.2 eq) and NaOH (1.5 eq) in ethanol/water (4:1) at 80°C for 18 hours.
- The product is isolated via filtration and washed with cold ethanol.
Characterization :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 9.82 (s, 1H, NH), 6.68 (s, 2H, Ar-H), 3.85 (s, 6H, OCH₃).
- Yield : 88%.
Formation of the 1,2,4-Oxadiazole Ring
Coupling via Carbodiimide Reagents
The triazole-carboxylic acid and amidoxime are coupled using carbonyldiimidazole (CDI) in DMF under inert conditions.
Procedure :
- 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (1 eq) and CDI (1.2 eq) are stirred in DMF at 0°C for 1 hour.
- 3,5-Dimethoxyphenyl amidoxime (1 eq) is added, and the mixture is heated to 110°C for 18 hours.
- The product is purified via column chromatography (EtOAc/hexane, 1:1).
Key Data :
| Coupling Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CDI | 110 | 18 | 68 |
| TBTU | 100 | 24 | 54 |
| NaOH/DMSO | RT | 24 | 45 |
One-Pot Synthesis in Superbase Medium
A modified method employs NaOH/DMSO as a superbase for oxadiazole formation at room temperature.
- Triazole-carboxylic acid (1 eq) and amidoxime (1 eq) are stirred in NaOH/DMSO (3:1) at RT for 24 hours.
- The product precipitates upon dilution with ice water.
Advantages : Mild conditions, reduced side reactions.
Yield : 45%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Higher yields are achieved in polar aprotic solvents (DMF, DMSO) at elevated temperatures (Table 1).
Table 1. Solvent Screening for Oxadiazole Formation
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 110 | 68 |
| DMSO | 110 | 72 |
| THF | 80 | 32 |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
